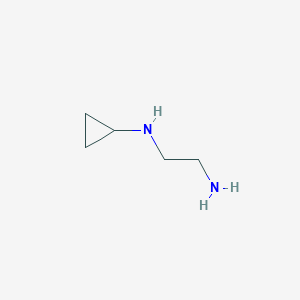

N-(2-aminoethyl)cyclopropanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

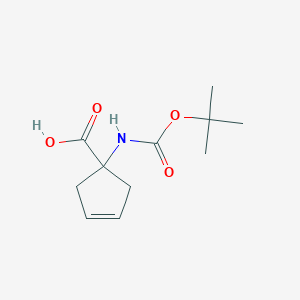

N-(2-aminoethyl)cyclopropanamine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

DNA Methylation and Gene Expression

N-(2-aminoethyl)cyclopropanamine derivatives are explored for their role in inhibiting lysine-specific demethylase-1 (LSD1), an enzyme vital for DNA methylation and gene expression. These compounds show potential in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Synthetic Chemistry and Drug Development

This compound is significant in synthetic chemistry, as seen in the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropanamine, highlighting its role in developing novel compounds (Bezdudny et al., 2011). Additionally, it's utilized in the creation of N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating its versatility in pharmaceutical chemistry (Han et al., 2010).

Neurotransmitter Analogs and MAO Inhibition

Cyclopropanamine compounds, like 2-phenylcyclopropylamines, are known to inhibit monoamine oxidase, thereby impacting neurotransmitter levels. These compounds have been studied for their potential to mimic hallucinogens, showing the breadth of applications in neuropsychopharmacology (Faler & Joullié, 2007).

Catalysis and Chemical Reactions

The use of cyclopropanamine in catalysis is evident in studies like cyclopropenimine-catalyzed Mannich reactions, where it shows high enantio- and diastereocontrol, crucial for precise chemical synthesis (Bandar & Lambert, 2013).

Amino Acid Synthesis

Cyclopropanamine is integral in producing cyclopropane α-amino acid esters, showcasing its role in synthesizing complex organic compounds with significant biological activity (Zhu et al., 2016).

Novel Biologically Active Compounds

Research on phenylcyclopropylamine derivatives, like 2-PCPA, reveals their impact on depression-associated pathways and their potential as scaffolds for developing enzyme inhibitors for cancer chemotherapy (Khan et al., 2013).

Chemical Bonding and Acidity Studies

Studies comparing cyclopropylamine with n-propylamine provide insights into the bond strength and acidity differences due to the cyclopropylamine's ring strain, contributing to our understanding of chemical bonding (Wolff et al., 1988).

特性

IUPAC Name |

N'-cyclopropylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-3-4-7-5-1-2-5/h5,7H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRERJTUCBSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437087 |

Source

|

| Record name | N-(2-aminoethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62491-85-4 |

Source

|

| Record name | N-(2-aminoethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)